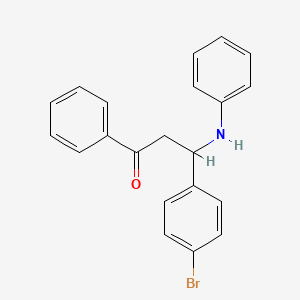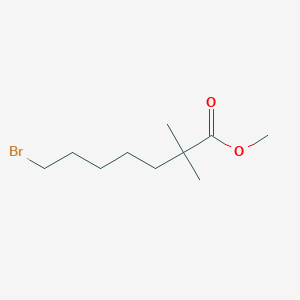
17-Tetradecyloctatetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Tetradecyloctatetracontane is a long-chain hydrocarbon compound. It is a member of the alkane family, characterized by its saturated carbon chain. This compound is notable for its extensive carbon backbone, which contributes to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Tetradecyloctatetracontane typically involves the stepwise elongation of shorter alkane chains. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents and coupling reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the polymerization of smaller hydrocarbon units. These processes are conducted in large-scale reactors under stringent conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 17-Tetradecyloctatetracontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the extent of oxidation.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions under specific conditions.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Haloalkanes.
Scientific Research Applications
17-Tetradecyloctatetracontane finds applications in various fields due to its stable and inert nature:
Chemistry: Used as a standard in chromatographic analysis and as a reference material in thermodynamic studies.
Biology: Employed in the study of lipid bilayers and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of lubricants, waxes, and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 17-Tetradecyloctatetracontane is primarily physical rather than chemical. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This interaction can influence various biological processes, making it a subject of interest in membrane biophysics.
Comparison with Similar Compounds
Hexadecane: A shorter alkane with similar hydrophobic properties but less stability due to its shorter chain length.
Octadecane: Another long-chain alkane, often used in similar applications but with slightly different physical properties.
Uniqueness: 17-Tetradecyloctatetracontane’s uniqueness lies in its exceptionally long carbon chain, which imparts greater stability and distinct physical characteristics compared to shorter alkanes. This makes it particularly valuable in applications requiring high thermal stability and inertness.
Properties
CAS No. |
115978-41-1 |
|---|---|
Molecular Formula |
C62H126 |
Molecular Weight |
871.7 g/mol |
IUPAC Name |
17-tetradecyloctatetracontane |
InChI |
InChI=1S/C62H126/c1-4-7-10-13-16-19-22-25-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-43-46-49-52-55-58-61-62(59-56-53-50-47-44-24-21-18-15-12-9-6-3)60-57-54-51-48-45-42-26-23-20-17-14-11-8-5-2/h62H,4-61H2,1-3H3 |
InChI Key |
DVQGUZIZVDRWNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


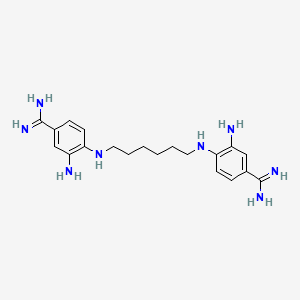
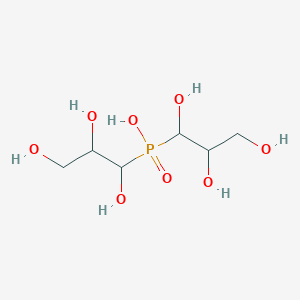
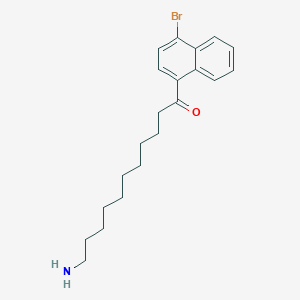
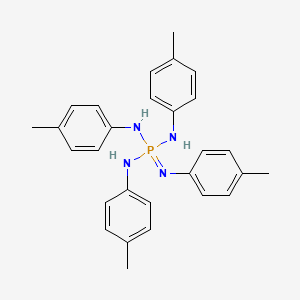
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
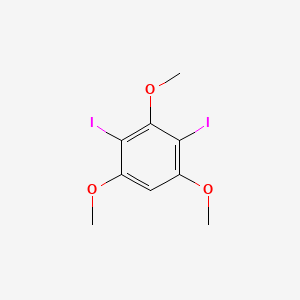
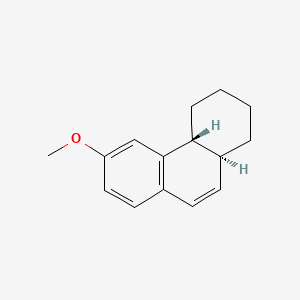
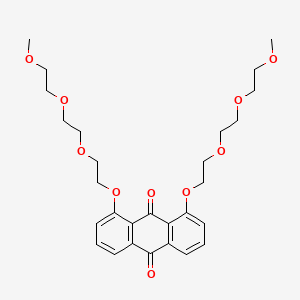
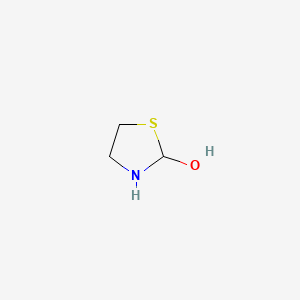

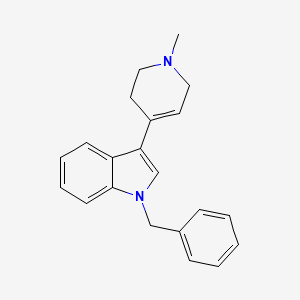
![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)
